physicochemical characteristics of 5-Chloro-1,3-benzothiazole-2-carboxylic acid
physicochemical characteristics of 5-Chloro-1,3-benzothiazole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-1,3-benzothiazole-2-carboxylic acid
Introduction
5-Chloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a "privileged structure," frequently found in a wide array of biologically active molecules, including anticancer, antimicrobial, and neuroprotective agents.[1][2] The addition of a chloro group at the 5-position and a carboxylic acid at the 2-position modulates the electronic and steric properties of the core structure, making this molecule a versatile building block for the synthesis of novel therapeutic agents and functional materials.[3]
This guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, we will delve into the causality behind its properties and provide detailed, field-proven experimental protocols for their determination. This document is structured to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this important chemical entity.
Molecular Identity and Core Properties
The unique arrangement of a benzene ring fused to a thiazole ring, further functionalized with an electron-withdrawing chlorine atom and an acidic carboxyl group, dictates the compound's chemical behavior and potential applications.
Caption: Molecular structure of 5-Chloro-1,3-benzothiazole-2-carboxylic acid.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-chloro-1,3-benzothiazole-2-carboxylic acid | [4] |
| CAS Number | 3507-53-7 | [4][5] |
| Molecular Formula | C₈H₄ClNO₂S | [4][5] |
| Molecular Weight | 213.64 g/mol | [4] |
| Purity | 97% (Typical) | [5] |
| Computed XLogP3 | 2.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 |[4] |
Synthesis Overview
Benzothiazole derivatives are most commonly synthesized via the condensation of a 2-aminothiophenol with a carbonyl-containing compound.[1][2] For 5-Chloro-1,3-benzothiazole-2-carboxylic acid, a prevalent method involves the reaction of 2-amino-4-chlorothiophenol with an appropriate two-carbon synthon that can be oxidized to the carboxylic acid, or directly with a derivative of oxalic acid. Microwave-assisted synthesis has also been shown to be an efficient method for the direct condensation of 2-aminothiophenols with carboxylic acids.[6]
Caption: General synthetic pathway for 2-substituted benzothiazoles.
Physicochemical Characterization: Protocols and Insights
Melting Point Analysis
Expertise & Experience: The melting point is a critical first indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.[7] This phenomenon, known as melting point depression, is a colligative property and provides a rapid, inexpensive method for purity assessment before undertaking more complex analyses.
Trustworthiness: The protocol below incorporates a preliminary rapid determination to estimate the melting point, followed by a slower, more precise measurement. This two-step approach prevents overshooting the melting point and ensures an accurate reading.
Experimental Protocol: Digital Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of the crystalline 5-Chloro-1,3-benzothiazole-2-carboxylic acid. Tightly pack the powder into a capillary tube to a height of 1-2 mm.[8][9]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination: Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine the approximate melting temperature.
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new capillary tube and heat at a slow, controlled rate (1-2°C per minute) starting from about 15°C below the approximate value.[7]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[10]
-
Validation: Repeat the accurate determination with a fresh sample to ensure reproducibility.
Caption: Workflow for accurate melting point determination.
Solubility Profile
Expertise & Experience: The solubility of a drug candidate is paramount, influencing its formulation, administration route, and bioavailability. The principle of "like dissolves like" is a useful heuristic.[11] 5-Chloro-1,3-benzothiazole-2-carboxylic acid possesses both nonpolar (chlorinated benzene ring) and polar (carboxylic acid) features. Its solubility is therefore expected to be low in water, higher in polar organic solvents, and significantly enhanced in basic solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[12][13]
Trustworthiness: This qualitative protocol systematically tests the compound's solubility in a range of solvents that represent different classes (nonpolar, polar aprotic, polar protic, acidic, basic), providing a comprehensive profile of its behavior.[14]
Experimental Protocol: Qualitative Solubility Testing
-
Setup: For each solvent, add approximately 25 mg of the compound to a test tube.
-
Solvent Addition: Add 0.75 mL of the solvent in three portions (0.25 mL each), vigorously shaking after each addition.[14]
-
Observation: Record the compound as "soluble," "partially soluble," or "insoluble."
-
Solvent Series:
-
Water (H₂O): Tests for polarity and hydrogen bonding capability.
-
Diethyl Ether (Et₂O): A nonpolar solvent, tests for lipophilicity.[11]
-
5% Sodium Hydroxide (NaOH): A strong base. Solubility indicates an acidic functional group (strong or weak acid).[14]
-
5% Sodium Bicarbonate (NaHCO₃): A weak base. Solubility specifically indicates a strong organic acid, such as a carboxylic acid.[14]
-
5% Hydrochloric Acid (HCl): An acid. Solubility would indicate a basic functional group (e.g., an amine), which is not expected to be the primary driver for this molecule but is part of a standard classification test.[14]
-
Caption: Decision tree for solubility-based functional group analysis.
Acidity Constant (pKa) Determination
Expertise & Experience: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a drug molecule, this value is a master variable that governs its charge state in different physiological compartments, profoundly affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is the gold standard for pKa determination due to its precision and direct measurement of proton dissociation.[15][16]
Trustworthiness: The protocol ensures accuracy by using a calibrated pH meter, maintaining a constant ionic strength, and performing multiple titrations to ensure the reliability of the results.[17] Purging with nitrogen is a key step to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[15]
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water, potentially with a co-solvent if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[17]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.
-
Titration: Place the solution in a jacketed beaker on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[17]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve).[16][18]
Caption: Schematic of a potentiometric titration apparatus for pKa determination.
Spectroscopic Profile
Expertise & Experience: Spectroscopic techniques provide an unambiguous confirmation of the molecular structure. Each method probes different aspects of the molecule's constitution.
-
NMR Spectroscopy: ¹H and ¹³C NMR are unparalleled for mapping the carbon-hydrogen framework. For this molecule, the key diagnostic signals will be the downfield carboxylic acid proton (¹H NMR) and the deshielded carbonyl carbon (¹³C NMR).[19] The substitution pattern on the aromatic ring can be deduced from the coupling constants and chemical shifts of the aromatic protons.[20][21]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. The most prominent peaks will be the broad O-H stretch and the sharp, strong C=O stretch from the carboxylic acid moiety.[22]
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition. The isotopic signature of the chlorine atom (a ~3:1 ratio for M and M+2 peaks) would be a definitive feature.[22]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale |
|---|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 13 ppm | Highly deshielded acidic proton.[19] |
| Aromatic Protons (-ArH) | 7.0 - 8.5 ppm | Typical aromatic region; specific shifts and splitting depend on the electronic effects of the Cl, S, and N atoms.[23] | |
| ¹³C NMR | Carbonyl Carbon (-C OOH) | 160 - 180 ppm | Deshielded carbon double-bonded to two oxygens.[22] |
| Aromatic Carbons (-ArC ) | 110 - 155 ppm | Standard range for aromatic and heteroaromatic carbons.[21] | |
| IR Spectroscopy | O-H Stretch (Carboxylic) | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding.[22] |
| C=O Stretch (Carboxylic) | 1700 - 1725 cm⁻¹ (strong) | Strong, sharp peak typical for a carboxylic acid carbonyl.[22] | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 213 | Corresponds to the molecular weight. |
| Isotope Peak [M+2]⁺ | m/z ≈ 215 | Due to the presence of the ³⁷Cl isotope (approx. 1/3 the intensity of the M peak). |
| | Major Fragment | [M-45]⁺ | Loss of the -COOH group is a common fragmentation pathway for carboxylic acids.[22] |
Conclusion
The physicochemical properties of 5-Chloro-1,3-benzothiazole-2-carboxylic acid—its melting point, solubility profile, acidity, and spectroscopic signature—are direct consequences of its molecular architecture. A thorough understanding and precise measurement of these characteristics are not merely academic exercises; they are foundational to its successful application in drug discovery and materials science. The experimental protocols and theoretical insights provided in this guide offer a robust framework for researchers to confidently characterize this molecule, enabling its rational use in the synthesis of next-generation compounds with tailored functions and optimized performance.
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